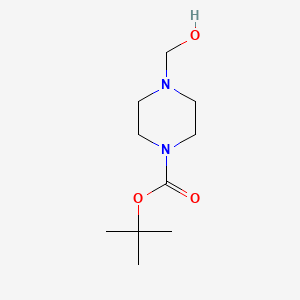

Tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC15958511

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20N2O3 |

|---|---|

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-4-11(8-13)5-7-12/h13H,4-8H2,1-3H3 |

| Standard InChI Key | KGDIQRWPVTZLHI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CO |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 4-position with a hydroxymethylphenyl moiety. The Boc group enhances steric protection of the amine, while the hydroxymethyl group introduces reactivity for further derivatization. The IUPAC name, tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate, reflects this substitution pattern .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 292.37 g/mol | |

| CAS Number | 261925-88-6 | |

| Boiling Point | Not reported | |

| Stability | Stable under standard conditions; decomposes under extreme pH/temperature |

Synthesis Methodologies

Conventional Synthesis

A common route involves reacting 4-[3-(methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid tert-butyl ester under basic hydrolysis conditions. This method replaces the methoxy group with a hydroxymethyl moiety, though yields and purity vary with reaction parameters .

Photocatalytic Synthesis

A novel approach described in Patent CN108558792B utilizes visible-light photocatalysis for efficient one-step synthesis .

Reaction Conditions:

-

Reactants: 2-aminopyridine, piperazine-1-tert-butyl formate

-

Catalyst: Acridine salt (0.1 equiv)

-

Oxidant: 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO, 0.5 equiv)

-

Solvent: Anhydrous dichloroethane

-

Conditions: Oxygen atmosphere, blue LED irradiation (10 hours)

Table 2: Comparative Synthesis Routes

| Method | Reactants | Catalyst | Yield | Advantages |

|---|---|---|---|---|

| Hydrolysis | Methoxycarbonyl precursor | Base | ~70% | Simplicity |

| Photocatalysis | 2-Aminopyridine, Boc-piperazine | Acridine salt | 95% | High yield, minimal byproducts |

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves readily in dichloromethane and tetrahydrofuran. Stability studies indicate decomposition under prolonged exposure to temperatures >150°C or extreme pH (<2 or >12) .

Spectroscopic Data

While explicit spectral data (e.g., -NMR, IR) are unavailable in the provided sources, analogs such as tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate (CAS VC15878732) show characteristic Boc group signals at δ 1.45 ppm (singlet, 9H) and hydroxymethyl protons at δ 3.65 ppm.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

Piperazine derivatives are pivotal in designing kinase inhibitors and serotonin receptor modulators. The hydroxymethyl group enables conjugation with pharmacophores, enhancing drug-target interactions.

Biological Activity

Though direct pharmacological data are scarce, structural analogs demonstrate activity against:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume